Kinase Selectivity Profiling: DS21360717 Exhibits a Broader Off-Target Profile than Optimized Analogue DS08701581
The target compound DS21360717 demonstrates significantly wider off-target kinase inhibition compared to the optimized analogue DS08701581. In a panel of 64 kinases at 200 nM, DS21360717 showed >90% inhibitory activity against 12 kinases (ALK, FLT3, CSF1R, KIT, PTK2B, ROS1, SYK, NTRK1, CHEK2, CDK2, MAP4K4, and TSSK1B), whereas DS08701581 inhibited only 6 kinases [1]. This difference of 6 fewer off-targets is a critical differential parameter for researchers requiring a less selective tool compound.
| Evidence Dimension | Kinase selectivity (Number of kinases from a 64-kinase panel showing >90% inhibition at 200 nM) |
|---|---|
| Target Compound Data | 12 kinases (ALK, FLT3, CSF1R, KIT, PTK2B, ROS1, SYK, NTRK1, CHEK2, CDK2, MAP4K4, TSSK1B) |
| Comparator Or Baseline | 6 kinases for DS08701581 (ALK, FLT3, PTK2B, SYK, CHEK2, TSSK1B) |
| Quantified Difference | DS21360717 inhibits an additional 6 kinases (CSF1R, KIT, ROS1, NTRK1, CDK2, MAP4K4), indicating a broader, less selective profile. |
| Conditions | 64 representative kinase panel; compound concentration: 200 nM |
Why This Matters
A less selective kinase inhibition profile is essential for studies investigating polypharmacology, toxicity mechanisms, or for use as a reference compound in selectivity screening assays where a broader-acting tool is required.
- [1] Odagiri, T.; et al. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Med. Chem. Lett. 2024, 15 (7), 1010–1016. View Source
